molecular formula C17H14F4N2O2S2 B2726041 N,N'-Bis({4-[(difluoromethyl)sulfanyl]phenyl})propanediamide CAS No. 1353504-43-4

N,N'-Bis({4-[(difluoromethyl)sulfanyl]phenyl})propanediamide

Cat. No.: B2726041
CAS No.: 1353504-43-4
M. Wt: 418.42
InChI Key: WEHYXTJPLXBGIO-UHFFFAOYSA-N
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Description

N,N’-Bis({4-[(difluoromethyl)sulfanyl]phenyl})propanediamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a difluoromethyl group attached to a phenyl ring, which is further connected to a propanediamide backbone. The presence of the difluoromethyl group imparts distinct chemical properties, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis({4-[(difluoromethyl)sulfanyl]phenyl})propanediamide typically involves the reaction of 4-[(difluoromethyl)sulfanyl]phenyl isocyanate with aliphatic diamines. This reaction is carried out under controlled conditions to ensure high yields and purity of the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of N,N’-Bis({4-[(difluoromethyl)sulfanyl]phenyl})propanediamide may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of automated systems and precise control of reaction parameters are crucial to ensure consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis({4-[(difluoromethyl)sulfanyl]phenyl})propanediamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve reagents such as halogens, alkylating agents, or nucleophiles under appropriate conditions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted phenyl derivatives.

Scientific Research Applications

N,N’-Bis({4-[(difluoromethyl)sulfanyl]phenyl})propanediamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.

    Industry: The compound is used in the development of materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N,N’-Bis({4-[(difluoromethyl)sulfanyl]phenyl})propanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethyl-substituted phenyl derivatives and bis-ureas containing different substituents on the phenyl ring. Examples include:

Uniqueness

N,N’-Bis({4-[(difluoromethyl)sulfanyl]phenyl})propanediamide is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

N,N'-bis[4-(difluoromethylsulfanyl)phenyl]propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F4N2O2S2/c18-16(19)26-12-5-1-10(2-6-12)22-14(24)9-15(25)23-11-3-7-13(8-4-11)27-17(20)21/h1-8,16-17H,9H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHYXTJPLXBGIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC(=O)NC2=CC=C(C=C2)SC(F)F)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F4N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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